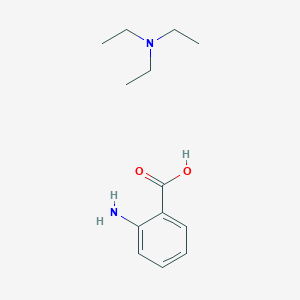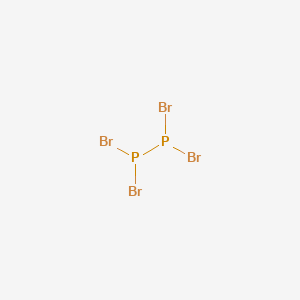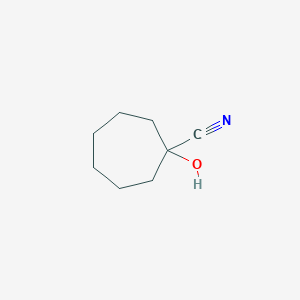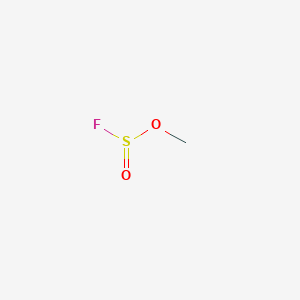
Benzoic acid, 2,6-dihydroxy-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is an organic compound with the molecular formula C7H4N2O7 It is a derivative of benzoic acid, where two hydroxyl groups and two nitro groups are substituted at the 2,6 and 3,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-dinitro- typically involves the nitration of 2,6-dihydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoic acid, 2,6-dihydroxy-3,5-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The industrial process also includes steps for waste management and recycling of reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 2,6-dihydroxy-3,5-dinitro- can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of benzoic acid.
Substitution: Esters and other substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-dinitro- involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include oxidative stress response and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
Salicylic acid, 3,5-dinitro-: Similar structure but with a single hydroxyl group.
2-Hydroxy-3,5-dinitrobenzoic acid: Another derivative with similar functional groups.
3,5-Dinitrosalicylic acid: Known for its use in analytical chemistry.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is unique due to the presence of two hydroxyl groups and two nitro groups, which confer distinct chemical properties
Properties
CAS No. |
22604-82-6 |
|---|---|
Molecular Formula |
C7H4N2O8 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
2,6-dihydroxy-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O8/c10-5-2(8(14)15)1-3(9(16)17)6(11)4(5)7(12)13/h1,10-11H,(H,12,13) |
InChI Key |
COTKXUJUTQZYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)


![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)


![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
